molecular formula C20H21ClN2O4 B248348 [4-(3-Chloro-benzoyl)-piperazin-1-yl]-(3,4-dimethoxy-phenyl)-methanone

[4-(3-Chloro-benzoyl)-piperazin-1-yl]-(3,4-dimethoxy-phenyl)-methanone

カタログ番号 B248348
分子量: 388.8 g/mol
InChIキー: OEGJQYHOZDWRNA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

[4-(3-Chloro-benzoyl)-piperazin-1-yl]-(3,4-dimethoxy-phenyl)-methanone, also known as CEP-1347, is a small molecule that has been extensively researched for its potential therapeutic applications. It was originally developed as a neuroprotective agent for the treatment of Parkinson's disease, but its mechanism of action and biochemical effects have since been studied in other contexts as well.

作用機序

The mechanism of action of [4-(3-Chloro-benzoyl)-piperazin-1-yl]-(3,4-dimethoxy-phenyl)-methanone involves the inhibition of JNK activation, which is triggered by various stress stimuli, such as oxidative stress, inflammation, and neurotoxic insults. JNK activation leads to the phosphorylation of downstream targets, such as c-Jun and Bim, which promote cell death by inducing apoptosis or necrosis. [4-(3-Chloro-benzoyl)-piperazin-1-yl]-(3,4-dimethoxy-phenyl)-methanone binds to the ATP-binding site of JNK and prevents its phosphorylation and activation, thereby reducing the downstream effects of JNK signaling.
Biochemical and Physiological Effects
[4-(3-Chloro-benzoyl)-piperazin-1-yl]-(3,4-dimethoxy-phenyl)-methanone has been shown to exert various biochemical and physiological effects in vitro and in vivo. It can prevent the loss of dopaminergic neurons in animal models of Parkinson's disease by inhibiting JNK-mediated apoptosis. It can also reduce the accumulation of amyloid-β peptide in the brain of transgenic mice with Alzheimer's disease by modulating the MAPK and NF-κB pathways. In addition, [4-(3-Chloro-benzoyl)-piperazin-1-yl]-(3,4-dimethoxy-phenyl)-methanone has been found to enhance the survival and differentiation of neural stem cells in vitro, suggesting its potential as a neuroregenerative agent.

実験室実験の利点と制限

[4-(3-Chloro-benzoyl)-piperazin-1-yl]-(3,4-dimethoxy-phenyl)-methanone has several advantages for lab experiments, such as its small size, high purity, and well-defined mechanism of action. It can be easily synthesized and purified using standard organic chemistry techniques, and its potency and selectivity can be assessed using various biochemical and cellular assays. However, [4-(3-Chloro-benzoyl)-piperazin-1-yl]-(3,4-dimethoxy-phenyl)-methanone also has some limitations, such as its poor solubility in water and its potential toxicity at high concentrations. Therefore, it is important to optimize the experimental conditions and use appropriate controls to minimize the confounding effects of [4-(3-Chloro-benzoyl)-piperazin-1-yl]-(3,4-dimethoxy-phenyl)-methanone.

将来の方向性

There are several future directions for the research on [4-(3-Chloro-benzoyl)-piperazin-1-yl]-(3,4-dimethoxy-phenyl)-methanone. One direction is to explore its potential as a therapeutic agent for other neurological disorders, such as traumatic brain injury and multiple sclerosis. Another direction is to investigate its pharmacokinetics and pharmacodynamics in vivo, including its bioavailability, distribution, metabolism, and excretion. Furthermore, the development of novel analogs and derivatives of [4-(3-Chloro-benzoyl)-piperazin-1-yl]-(3,4-dimethoxy-phenyl)-methanone may lead to the discovery of more potent and selective JNK inhibitors with improved pharmacological properties. Finally, the integration of [4-(3-Chloro-benzoyl)-piperazin-1-yl]-(3,4-dimethoxy-phenyl)-methanone with other neuroprotective agents and therapies may enhance its efficacy and reduce its side effects in clinical settings.

合成法

The synthesis of [4-(3-Chloro-benzoyl)-piperazin-1-yl]-(3,4-dimethoxy-phenyl)-methanone involves several steps, including the reaction of 3,4-dimethoxybenzaldehyde with piperazine in the presence of acetic acid, followed by the reaction of the resulting intermediate with 3-chlorobenzoyl chloride in the presence of triethylamine. The final product is obtained after purification by column chromatography and recrystallization. The purity and yield of the product can be optimized by adjusting the reaction conditions, such as the reaction time, temperature, and solvent.

科学的研究の応用

[4-(3-Chloro-benzoyl)-piperazin-1-yl]-(3,4-dimethoxy-phenyl)-methanone has been studied extensively for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Alzheimer's disease, Huntington's disease, and stroke. It has been shown to exert neuroprotective effects by inhibiting the activation of c-Jun N-terminal kinase (JNK), a protein kinase that is involved in cell death pathways. In addition, [4-(3-Chloro-benzoyl)-piperazin-1-yl]-(3,4-dimethoxy-phenyl)-methanone has been found to modulate other signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-κB (NF-κB) pathway, which are implicated in inflammation and cell survival.

特性

製品名

[4-(3-Chloro-benzoyl)-piperazin-1-yl]-(3,4-dimethoxy-phenyl)-methanone

分子式

C20H21ClN2O4

分子量

388.8 g/mol

IUPAC名

(3-chlorophenyl)-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]methanone

InChI

InChI=1S/C20H21ClN2O4/c1-26-17-7-6-15(13-18(17)27-2)20(25)23-10-8-22(9-11-23)19(24)14-4-3-5-16(21)12-14/h3-7,12-13H,8-11H2,1-2H3

InChIキー

OEGJQYHOZDWRNA-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)OC

正規SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。